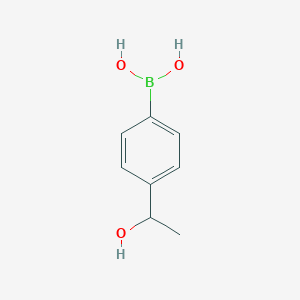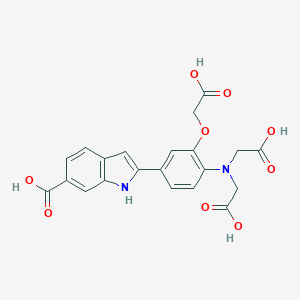![molecular formula C14H13BO4 B151643 Acide (4'-(méthoxycarbonyl)-[1,1'-biphényl]-4-yl)boronique CAS No. 501944-43-0](/img/structure/B151643.png)
Acide (4'-(méthoxycarbonyl)-[1,1'-biphényl]-4-yl)boronique
Vue d'ensemble
Description
(4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C8H9BO4. It is a white to off-white powder that is soluble in methanol . This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Applications De Recherche Scientifique
(4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of (4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid, also known as [4-(4-methoxycarbonylphenyl)phenyl]boronic acid, is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid moiety of the compound is transferred from boron to the palladium (II) complex . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction is a key method for forming carbon-carbon bonds in organic synthesis . The compound’s role in this reaction can influence the synthesis of a wide range of organic compounds .
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that the compound is a stable and readily prepared organoboron reagent , suggesting it may have favorable bioavailability characteristics in certain contexts.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, solvent, and the presence of other functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of methyl 4-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction mixture is then subjected to hydrolysis to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for (4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Suzuki-Miyaura coupling reactions typically use palladium catalysts and bases such as potassium carbonate.
Major Products Formed
Oxidation: Phenols
Reduction: Alcohols
Substitution: Biaryl compounds
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Carboxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Formylphenylboronic acid
- 4-Ethoxycarbonylphenylboronic acid
- 4-Aminophenylboronic acid hydrochloride
Uniqueness
(4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its methoxycarbonyl group, which provides specific reactivity and properties that are useful in organic synthesis and pharmaceutical research. This functional group allows for the formation of esters and other derivatives that are not possible with other similar boronic acids .
Propriétés
IUPAC Name |
[4-(4-methoxycarbonylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c1-19-14(16)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(17)18/h2-9,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHWJBMJYPCGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585709 | |
| Record name | [4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501944-43-0 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-borono-, 4-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501944-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


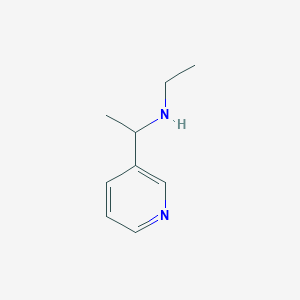


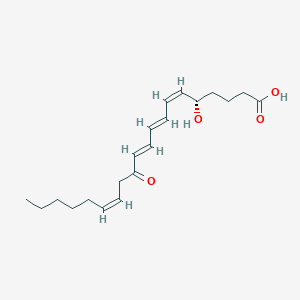

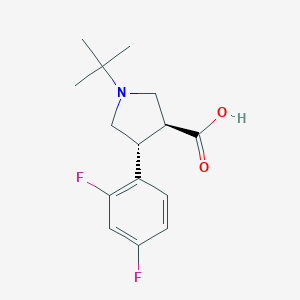
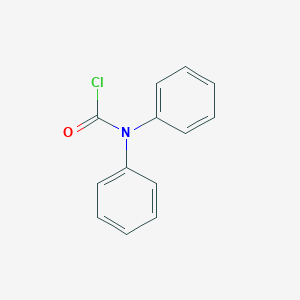
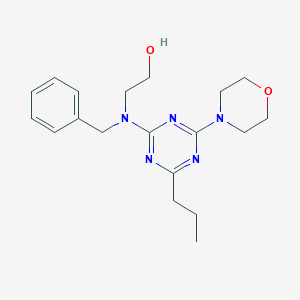
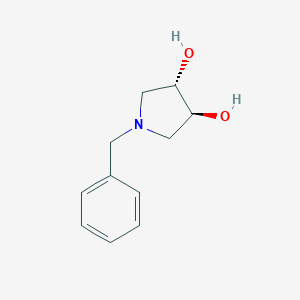
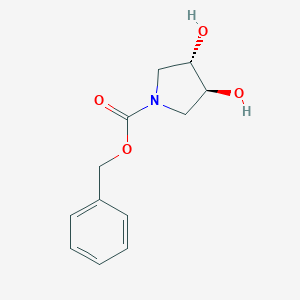
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)
